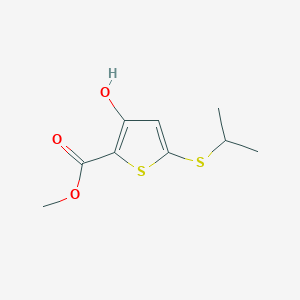

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate

Description

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a thiophene-based organic compound featuring a hydroxyl (-OH) group at position 3, an isopropylthio (-S-iPr) group at position 5, and a methyl ester (-COOCH₃) at position 2 of the aromatic ring. The thiophene scaffold, a sulfur-containing heterocycle, confers unique electronic and steric properties, making derivatives of this class valuable in pharmaceutical and materials science research. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the isopropylthio substituent contributes to lipophilicity and steric bulk.

Properties

Molecular Formula |

C9H12O3S2 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate |

InChI |

InChI=1S/C9H12O3S2/c1-5(2)13-7-4-6(10)8(14-7)9(11)12-3/h4-5,10H,1-3H3 |

InChI Key |

NMBDGBHMHDKYMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Halogenation at Position 5

Electrophilic halogenation directs substituents to activated positions. In thiophene derivatives, the hydroxyl group at position 3 and ester at position 2 influence regioselectivity.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Bromine (Br₂) in acetic acid | Bromination at position 5 | ~85% | |

| Chlorine (Cl₂) with Fe catalyst | Chlorination at position 5 | ~62-65% |

Mechanism : Halogenation occurs via electrophilic substitution. The electron-donating hydroxyl group directs bromine/chlorine to adjacent positions, but steric and electronic effects may favor position 5 in certain cases.

Nucleophilic Substitution with Isopropylthiol

The halogen at position 5 is replaced by isopropylthio via an SNAr (nucleophilic aromatic substitution) or SN2 mechanism, depending on the leaving group.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Isopropylthiol (iPrSH), K₂CO₃, DMF | Displacement of Br/Cl with iPrS– | ~70-90% | |

| Isopropylthiol, NaH, THF | Deprotonation of thiol → nucleophilic attack | ~80% |

Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of iPrSH. Bases like K₂CO₃ or NaH facilitate deprotonation, driving substitution.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| FeSO₄, (NH₄)₂S₂O₈, CH₃CN/H₂O | Rearrangement of O-aryl to S-aryl thiocarbamate | ~90% |

Challenges and Mitigation

Regioselectivity in Halogenation

The ester at position 2 and hydroxyl at position 3 may direct halogens to positions 4 or 5. Steric bulk from the ester favors substitution at position 5, but competing pathways require optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological systems and processes.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related thiophene-2-carboxylate derivatives:

Key Observations:

- Sulfonyl groups (e.g., -SO₂CH₃ in CAS 104386-65-4) are electron-withdrawing, reducing ring electron density and enhancing oxidative stability .

- Synthetic Complexity: Derivatives with fused rings (e.g., benzo[c]thiophene in CAS 175202-44-5) require multi-step syntheses, whereas simpler thiophenes (e.g., the target compound) are accessible via Gewald reactions or condensations .

Reactivity and Stability

- Hydroxyl Group: The -OH group at position 3 can participate in hydrogen bonding, influencing crystal packing (relevant for X-ray crystallography, as in SHELX refinements ) and solubility. It may also serve as a site for further functionalization (e.g., etherification).

- Isopropylthio Group: Thioethers (-S-iPr) are less oxidized than sulfones (-SO₂-iPr), making them prone to oxidation under harsh conditions. This contrasts with the sulfonyl-containing compound (CAS 104386-65-4), which is more stable but less reactive .

- Ester Group: The methyl ester (-COOCH₃) is hydrolytically labile under basic conditions, a property shared with ethyl esters in CAS 175202-44-5 .

Biological Activity

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate (CAS Number: 1710661-41-8) is a thiophene derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a hydroxyl group and an isopropylthio group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.32 g/mol. The presence of the thiophene ring, along with hydroxyl and thioether functionalities, enhances its potential for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3S2 |

| Molecular Weight | 232.32 g/mol |

| CAS Number | 1710661-41-8 |

Biological Activities

Research indicates that this compound exhibits significant biological activity, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Its derivatives have shown promise in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial and fungal strains, indicating potential use in antimicrobial therapies.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can lead to reduced synthesis of inflammatory mediators.

- Receptor Binding : It has the potential to interact with various receptors, influencing signaling pathways that regulate cell growth and inflammation.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The most active derivative exhibited an IC50 value of 12 µM, indicating significant anticancer potential compared to the parent compound.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, where it was found to reduce lipopolysaccharide (LPS)-induced inflammation in macrophages. The study reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound at concentrations ranging from 10 to 50 µM .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives, which also exhibit biological activities. A comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate | Contains a methylthio group | Different side-chain influences on biological activity |

| Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate | Chlorine substitution at position four | Potentially altered reactivity due to electronegative chlorine |

| Methyl 3-hydroxythiophene-2-carboxylate | Lacks substituents at position five | Simpler structure may lead to different chemical properties |

Q & A

Q. What are the standard synthetic routes for Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of a thiophene core. A common approach is the alkylation of 3-hydroxythiophene derivatives with isopropylthio groups under controlled conditions. For example, methylation of hydroxyl groups can be achieved using methyl iodide in the presence of a base like potassium carbonate, while thioether formation may require coupling agents such as DCC (dicyclohexylcarbodiimide) in anhydrous solvents like DMF .

- Optimization :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkylation + Thioether | 65–75 | >95 | DMF, K₂CO₃, 60°C, 12h |

| One-pot Multistep | 55–60 | 90–95 | THF, Pd(OAc)₂, 80°C |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For instance, the hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while isopropylthio groups show distinct methyl doublets (δ 1.2–1.4 ppm) and methine septets (δ 3.2–3.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch ~3200 cm⁻¹, C=O ester ~1700 cm⁻¹) .

- HPLC/MS : Monitors purity and molecular ion peaks ([M+H]⁺ expected at ~259 m/z). Reverse-phase C18 columns with methanol/water gradients are effective .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered sulfur atoms or nonplanar ring geometries?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement (e.g., PART instructions to model disorder) and ORTEP-3 for visualization .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify nonplanarity in the thiophene ring. For example, a puckering amplitude (Q) >0.5 Å indicates significant deviation from planarity .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions and resolve electron density ambiguities .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., O–H···O=C motifs as C(6) chains) using Etter’s formalism. These interactions often form 2D sheets, stabilizing the lattice .

- Energy Frameworks : Compute interaction energies (e.g., using CrystalExplorer) to quantify contributions from H-bonding vs. van der Waals forces. For example, O–H···O bonds may contribute >30 kJ/mol to lattice energy .

Q. What structural features of this compound correlate with its biological activity, and how can QSAR models guide further optimization?

- Methodological Answer :

- Key Features : The hydroxyl and isopropylthio groups enhance solubility and target binding. Thiophene rings exhibit π-π stacking with enzyme active sites (e.g., Polo-like Kinases) .

- QSAR Workflow :

Generate 3D descriptors (e.g., electrostatic potential maps, logP).

Train models using datasets of analogous thiophene derivatives.

Validate with in vitro assays (e.g., IC₅₀ against cancer cell lines) .

- Table 2 : Activity Trends in Analogues

| Substituent | IC₅₀ (µM) | logP |

|---|---|---|

| –OH, –S-iPr | 0.8 | 2.1 |

| –OCH₃, –S-Me | 1.5 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.